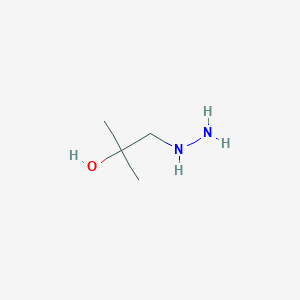
(R)-1,1-Diphenyl-2-aminopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1,1-Diphenyl-2-aminopropane, also known as (R)-methamphetamine or simply methamphetamine, is a potent central nervous system (CNS) stimulant that has been widely studied for its biochemical and physiological effects. Methamphetamine is a chiral molecule, meaning that it has two enantiomers, (R)-methamphetamine and (S)-methamphetamine. The (R)-enantiomer is the more potent form and is the focus of
Aplicaciones Científicas De Investigación
Asymmetric Hydrogenation
In the field of asymmetric synthesis, (R)-1,1-Diphenyl-2-aminopropane has been utilized as a chiral auxiliary. For instance, its derivative, 1-phosphino-2-aminopropane, was prepared from ephedrine and used in the Rh(I)-catalyzed asymmetric hydrogenation of α-acetamido cinnamic acid, achieving optical yields up to 77 percent (Nagel et al., 1981).
Membrane Stabilization and Antioxidant Properties
A study on 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, which are structurally related to this compound, revealed their membrane-stabilizing properties and weak antioxidant activities. These compounds were found to exhibit significant antihemolytic effects in an erythrocyte oxidative stress model, suggesting their biological activity in membrane stabilization due to interactions with cell membrane structural components (Malakyan et al., 2011).
Photochemical Studies
In photochemical research, this compound derivatives have been used in the study of nucleophilic addition reactions. For example, the photoamination of 1,1-diphenylpropene with ammonia and primary alkylamines in the presence of p-dicyanobenzene was investigated, leading to the formation of N-substituted 2-amino-1,1-diphenylpropane, among other products. This study contributes to understanding the mechanism of photochemical electron transfer in organic synthesis (Yamashita et al., 1991).
Catalysis in Organic Synthesis
This compound derivatives have also been explored in the synthesis of chiral intermediates. For instance, R-2-amino-3-methyl-1,1-diphenyl-1-butanol, an important catalyst for the synthesis of chiral intermediates, was generated from a derivative of this compound, showcasing its utility in asymmetric synthesis (Yi, 2010).
Enantioselective Synthesis
The compound has also been instrumental in the development of new classes of chiral compounds. For instance, the synthesis of optically active β-mercaptoalcohols from amino acids, including (R)-1,1-diphenyl-2-mercapto-3-methyl-1-butanol, was reported. These compounds have potential applications in enantioselective synthesis, a crucial aspect of pharmaceutical and agrochemical industries (Ge et al., 2010).
Binding Properties in Neurochemistry
While focusing on excluding drug use and dosage-related information, it's worth mentioning that some derivatives of this compound have been studied for their binding properties in neurochemistry. These studies contribute to a broader understanding of receptor interactions and neurotransmitter activities, although they are more pharmacologically oriented (Shannon et al., 1984).
Propiedades
IUPAC Name |
(2R)-1,1-diphenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKICCFGYSXSAI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67659-36-3 |
Source


|
| Record name | 67659-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)


![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)




![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)


